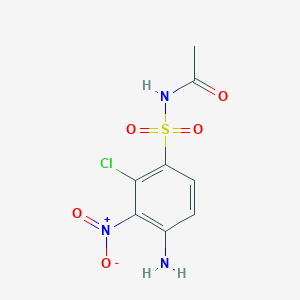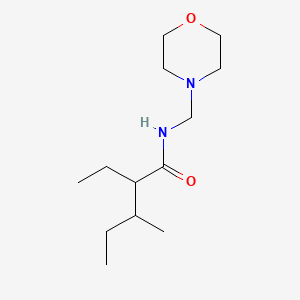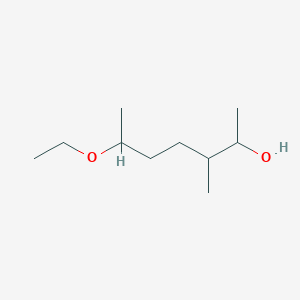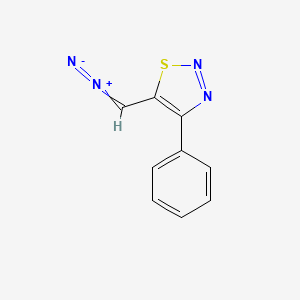![molecular formula C17H15NO B14390347 2-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-benzo[g]indole CAS No. 89506-67-2](/img/structure/B14390347.png)
2-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-benzo[g]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-benzo[g]indole is a heterocyclic compound that combines the structural features of furan and indole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-benzo[g]indole typically involves the construction of the indole and furan rings followed by their fusion. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boron reagent with a halogenated precursor under palladium catalysis . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign solvents and reagents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-benzo[g]indole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The indole ring can be reduced to form tetrahydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic conditions.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, tetrahydroindole derivatives, and various substituted indoles .
Scientific Research Applications
2-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-benzo[g]indole has diverse applications in scientific research:
Mechanism of Action
The biological activity of 2-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-benzo[g]indole is attributed to its ability to interact with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share structural similarities and exhibit anticancer activities.
Indole-3-carboxamide derivatives: Known for their antimicrobial properties.
Furan-2-carbaldehyde derivatives: These compounds are used in the synthesis of various bioactive molecules.
Uniqueness
2-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-benzo[g]indole is unique due to its combined furan and indole structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
89506-67-2 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-(furan-2-yl)-1-methyl-4,5-dihydrobenzo[g]indole |
InChI |
InChI=1S/C17H15NO/c1-18-15(16-7-4-10-19-16)11-13-9-8-12-5-2-3-6-14(12)17(13)18/h2-7,10-11H,8-9H2,1H3 |
InChI Key |
GALJGFBUTJUXKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C3=CC=CC=C3CC2)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)
![2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one](/img/structure/B14390274.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one](/img/structure/B14390279.png)

![3-[4-(2,2-Diethoxyethoxy)phenyl]-1-(pyridin-4-YL)prop-2-EN-1-one](/img/structure/B14390293.png)
![4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14390294.png)

![7-Oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B14390306.png)
![1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine](/img/structure/B14390312.png)
![N-Methyl-N'-[4-(6-sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea](/img/structure/B14390316.png)
![N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14390320.png)



